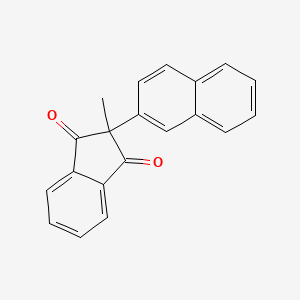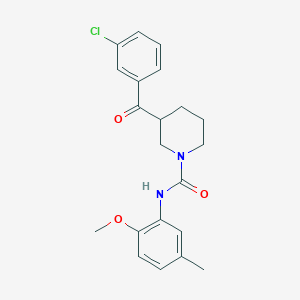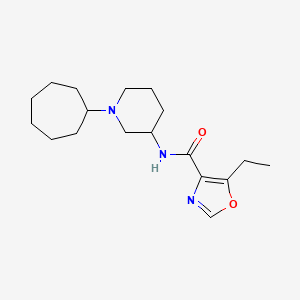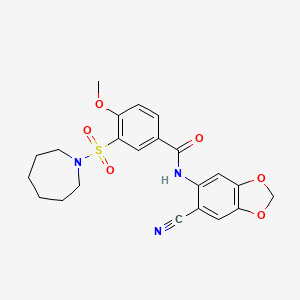
2-methyl-2-(2-naphthyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(2-naphthyl)-1H-indene-1,3(2H)-dione, commonly known as MENADIONE, is a synthetic compound that belongs to the class of naphthoquinones. It is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. MENADIONE is widely used in scientific research due to its unique chemical properties and potential applications.
Mecanismo De Acción
MENADIONE acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the post-translational modification of certain proteins involved in blood coagulation. MENADIONE is converted to its active form, menaquinone-4, which is essential for the carboxylation of glutamic acid residues in these proteins. This carboxylation process is necessary for the proper function of these proteins, including their ability to bind calcium ions and form blood clots.
Biochemical and Physiological Effects:
MENADIONE has been shown to have various biochemical and physiological effects. It has been demonstrated to induce oxidative stress in cells, which can lead to cell death. Additionally, MENADIONE has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. These effects are thought to contribute to MENADIONE's potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MENADIONE in lab experiments is its ability to mimic the function of vitamin K in blood coagulation. This makes it a useful tool for studying the mechanism of blood coagulation and the role of vitamin K in this process. However, MENADIONE also has limitations, including its potential toxicity and instability in solution. Careful handling and storage are necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are numerous potential future directions for research on MENADIONE. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further studies are needed to determine the optimal dosage and delivery method for MENADIONE in cancer treatment. Additionally, MENADIONE's potential as a photosensitizer in photodynamic therapy for skin cancer warrants further investigation. Finally, research on the mechanism of MENADIONE's effects on gene expression and cell cycle regulation may lead to new insights into the development of cancer and other diseases.
Métodos De Síntesis
MENADIONE can be synthesized through various methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reaction of 2-methyl-1,4-naphthoquinone with chloroacetic acid, and the condensation of 2-methyl-1,4-naphthoquinone with acetic anhydride. The synthesis method used depends on the desired yield, purity, and application of MENADIONE.
Aplicaciones Científicas De Investigación
MENADIONE has been extensively studied for its potential applications in various scientific fields. It is commonly used as a vitamin K analog in biochemical research to study the mechanism of blood coagulation. MENADIONE has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, MENADIONE has been used as a photosensitizer in photodynamic therapy for the treatment of skin cancer.
Propiedades
IUPAC Name |
2-methyl-2-naphthalen-2-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-20(15-11-10-13-6-2-3-7-14(13)12-15)18(21)16-8-4-5-9-17(16)19(20)22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHGYTOIJSDALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)




![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6106960.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6106961.png)
![{3-(2-methylbenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6106969.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)